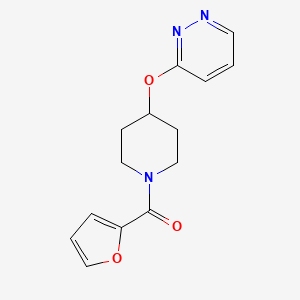
Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Researchers have developed innovative synthesis methods for polysubstituted furans and related compounds, highlighting the versatility of furan derivatives in chemical synthesis. For example, Damavandi, Sandaroos, and Pashirzad (2012) reported a catalyst-free, one-pot synthesis of polysubstituted furans, demonstrating the efficiency of new heterocyclization approaches in producing complex molecules (Damavandi, Sandaroos, & Pashirzad, 2012). Additionally, the synthesis and evaluation of novel pyrazoline derivatives by Ravula et al. (2016) for their anti-inflammatory and antibacterial properties underscore the potential of furan-based compounds in therapeutic applications (Ravula, Babu, Manich, Rika, Chary, & Ch, Ra, 2016).
Biological and Pharmacological Activities
The exploration of furan derivatives for their biological activities is a significant area of interest. Swanson et al. (2009) synthesized a series of small molecules with a heterocyclic core for high in vitro affinity at the human histamine H3 receptor, indicating the potential of these compounds in developing new therapeutics (Swanson et al., 2009). Furthermore, Bonilla-Castañeda, Villamizar-Mogotocoro, and Kouznetsov (2022) highlighted the synthesis of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative with significant therapeutic implications, including anticancer and anti-inflammatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Material Science and Corrosion Inhibition
The application of furan derivatives in material science, particularly in corrosion inhibition, is another area of active research. Singaravelu and Bhadusha (2022) studied the use of synthesized organic compounds based on furan derivatives as corrosion inhibitors for mild steel in acidic medium, demonstrating the compounds' efficacy in protecting metal surfaces (Singaravelu & Bhadusha, 2022).
Propiedades
IUPAC Name |
furan-2-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-14(12-3-2-10-19-12)17-8-5-11(6-9-17)20-13-4-1-7-15-16-13/h1-4,7,10-11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJVHHYZHNLSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
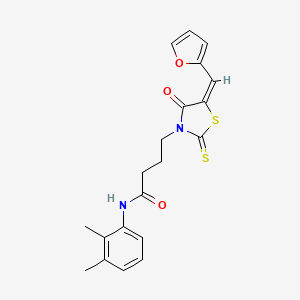
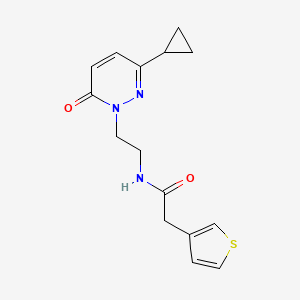
![N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2796531.png)
![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2796532.png)
![1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one](/img/structure/B2796533.png)
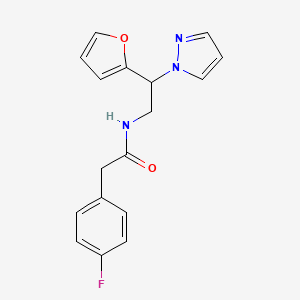
![2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2796536.png)
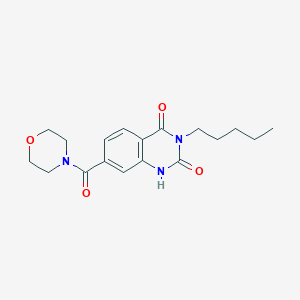
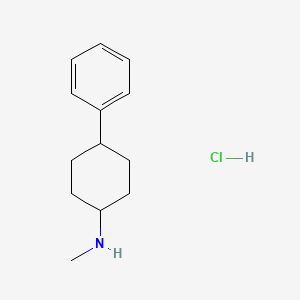
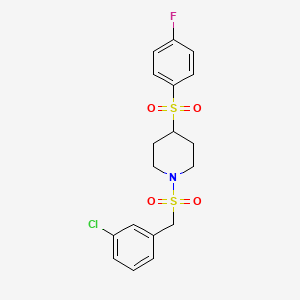
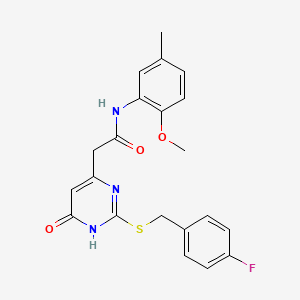
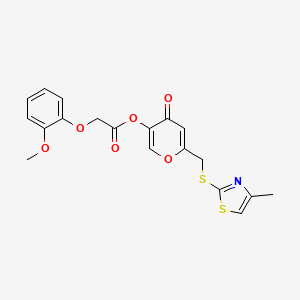
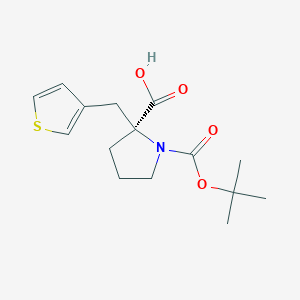
![2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2796550.png)
